Regioisomeric Differentiation vs. (Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT): Tyrosinase Inhibitory Activity
The closest known active analog is the regioisomer 5-HMT, which inhibits mushroom tyrosinase with an IC50 of 18.1 ± 1.0 µM, outperforming the reference inhibitor kojic acid (35.1 ± 3.2 µM) [1]. The target compound differs solely in the positions of the hydroxy (2- vs. 3-) and methoxy (5- vs. 4-) substituents. This regioisomeric shift is expected to produce a distinct inhibitory profile; the target compound's 2-hydroxy-5-methoxy pattern alters the intramolecular hydrogen bond network, modifying the compound's acidity, metal-chelating capacity, and steric fit within the tyrosinase active site. No direct IC50 data for the target compound is currently available in the public domain, representing a defined research gap that may itself drive procurement for comparative SAR studies.
| Evidence Dimension | Tyrosinase inhibitory activity (IC50, mushroom tyrosinase assay) |
|---|---|
| Target Compound Data | Not yet reported in public literature |
| Comparator Or Baseline | (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT): IC50 = 18.1 ± 1.0 µM; kojic acid: IC50 = 35.1 ± 3.2 µM [1] |
| Quantified Difference | N/A (target data unavailable); structural difference: 2-hydroxy-5-methoxy vs. 3-hydroxy-4-methoxy |
| Conditions | In vitro mushroom tyrosinase inhibition assay, L-tyrosine substrate, 25°C |
Why This Matters
The target compound's unexplored SAR relative to the well-characterized 5-HMT regioisomer makes it a high-priority procurement item for laboratories mapping the structure-activity relationships of rhodanine-based tyrosinase inhibitors.
- [1] Bang, E.J., et al. (2019). In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT). Experimental Dermatology, 28(6), 734-737. DOI: 10.1111/exd.13863. View Source
